molecular formula C16H18N2O5 B2357026 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea CAS No. 1795297-52-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea

Cat. No.: B2357026
CAS No.: 1795297-52-7
M. Wt: 318.329
InChI Key: MQKLLNQXKIFINR-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a synthetic chemical reagent designed for scientific research and development. This urea derivative features a 1,3-benzodioxole moiety, a structural motif present in compounds with documented bioactive properties. Researchers can explore its potential across multiple disciplines. In agricultural chemistry, analogues based on the 1,3-benzodioxole scaffold have demonstrated significant activity as plant growth regulators. For instance, certain N-(benzo[d][1,3]dioxol-5-yl) derivatives have been identified as potent auxin receptor agonists that promote primary root growth in plants like Arabidopsis thaliana and Oryza sativa (rice) through enhanced binding to the TIR1 receptor and subsequent modulation of auxin-responsive gene expression . This makes such compounds valuable tools for studying root system architecture and for developing novel agrochemicals. In medicinal chemistry research, 1,3-benzodioxole-containing compounds show promise as therapeutic agents. Bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives have exhibited potent and selective anticancer activity against various human cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast), in some cases exceeding the potency of standard chemotherapeutic drugs . The mechanism of action for these derivatives has been linked to the inhibition of the EGFR tyrosine kinase pathway and the induction of mitochondrial apoptosis. The distinct molecular architecture of this urea derivative, incorporating both 1,3-benzodioxole and furan heterocycles, provides a unique scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate its mechanism of action, optimize its properties for specific applications, and identify novel modulators of biological pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-16(20,8-12-3-2-6-21-12)9-17-15(19)18-11-4-5-13-14(7-11)23-10-22-13/h2-7,20H,8-10H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKLLNQXKIFINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)NC2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Furan Ring: Furan rings are often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of the Rings: The benzodioxole and furan rings can be coupled through a series of reactions involving the formation of a urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Overview

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a complex organic compound notable for its unique structural features, including a benzodioxole and furan moiety. This compound is gaining attention in various fields due to its potential biological activities and applications in medicinal chemistry, materials science, and biochemistry.

Medicinal Chemistry

The compound's structural characteristics suggest significant potential in drug discovery and development. Research has indicated various biological activities:

  • Antimicrobial Activity : Derivatives of benzo[d][1,3]dioxole have shown promising antibacterial and antifungal properties. For instance, compounds with similar structures have effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for new antimicrobial agents.
  • Anticancer Properties : Studies have demonstrated that related compounds can inhibit cancer cell proliferation through apoptosis induction. Mechanistic studies suggest modulation of signaling pathways associated with cell survival, making this compound a candidate for anticancer drug development .
  • Cholinesterase Inhibition : The compound exhibits inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are crucial in treating neurodegenerative diseases like Alzheimer's. Related compounds have shown IC50 values indicating effective inhibition, suggesting therapeutic applications in enhancing cognitive function .

Biochemical Probes

Due to its ability to interact with various biological targets, this compound may serve as a biochemical probe in research settings. Its interactions could provide insights into metabolic pathways and cellular processes:

  • Enzyme Inhibition : The compound may modulate enzyme activity involved in critical metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : It might influence neurotransmitter levels by acting on specific receptors in the central nervous system, potentially impacting mood and cognition.

Materials Science

The unique structural features of this compound suggest applications in materials science:

  • Synthesis of Functional Materials : The compound can be utilized as a building block for synthesizing materials with specific properties, such as conductive polymers or novel nanomaterials.

Case Studies

Several studies have investigated the pharmacological properties of related compounds:

  • Antimicrobial Studies : A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited significant antibacterial effects against multi-drug-resistant strains, suggesting their potential as new antibiotics.
  • Cancer Research : Research indicated that specific derivatives induced apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Functional Group Diversity: The target urea derivative contrasts with pyrazoline (e.g., 6a) and dihydropyridine (e.g., B9) scaffolds, which are often associated with antimicrobial or calcium channel modulation . The α,β-unsaturated ketone in 9c () serves as a precursor for PET tracers, highlighting the benzodioxole group’s versatility in imaging applications .

By comparison, pyrazoline derivatives (e.g., 6a) require multi-step cyclization and tosylation, yielding ~50-60% .

Pharmacological Potential: While antimicrobial activity is reported for pyrazoline derivatives (6a), the urea group in the target compound may confer distinct pharmacokinetic properties, such as improved solubility or metabolic stability .

Pharmacological and Industrial Relevance

  • Antimicrobial Applications :
    • Pyrazoline derivatives (e.g., 6a) show moderate activity against Gram-positive bacteria, but the urea group’s hydrogen-bonding capacity could enhance potency against resistant strains .

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C18H18N2O5
  • Molecular Weight : 342.35 g/mol
  • CAS Number : 682783-75-1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzo[d][1,3]dioxole possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effective inhibition against various strains of bacteria and fungi, suggesting a potential for developing new antimicrobial agents .
  • Anticancer Properties : Some studies have indicated that benzo[d][1,3]dioxole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and death .
  • Cholinesterase Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds suggest potential therapeutic applications in enhancing cognitive function .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound likely interacts with enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : It may act on specific receptors in the central nervous system, influencing neurotransmitter levels and signaling.
  • Oxidative Stress Reduction : Some studies suggest that it may possess antioxidant properties that help mitigate oxidative damage in cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Cholinesterase InhibitionIC50 values indicating moderate inhibition

Case Study Example

In a study examining the anticancer effects of similar compounds, researchers found that a derivative exhibited a dose-dependent decrease in cell viability in breast cancer cell lines. The compound induced apoptosis through the activation of caspases and increased levels of reactive oxygen species (ROS), highlighting its potential as an anticancer agent .

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